Calcium di(octacosanoate)

Description

The exact mass of the compound Calcium di(octacosanoate) is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Anticaking. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Calcium di(octacosanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium di(octacosanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52258-47-6 |

|---|---|

Molecular Formula |

C56H110CaO4 |

Molecular Weight |

887.5 g/mol |

IUPAC Name |

calcium;octacosanoate |

InChI |

InChI=1S/2C28H56O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;/h2*2-27H2,1H3,(H,29,30);/q;;+2/p-2 |

InChI Key |

FIASKJZPIYCESA-UHFFFAOYSA-L |

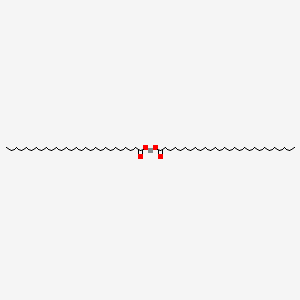

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |

Other CAS No. |

68308-22-5 52258-47-6 |

physical_description |

DryPowder, OtherSolid |

Related CAS |

506-48-9 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Calcium di(octacosanoate): Physicochemical Profiling and Mechanistic Applications in Advanced Formulations

Executive Summary

In advanced formulation science, the selection of excipients and processing aids dictates the thermodynamic limits of the entire manufacturing pipeline. Calcium di(octacosanoate), widely known as calcium montanate, is a high-performance metallic salt of montanic acid. Characterized by its exceptionally long C28 aliphatic chains, it overcomes the thermal degradation and volatility limitations inherent to traditional C18-based stearates. This technical guide explores the physicochemical architecture of calcium di(octacosanoate) and provides self-validating experimental workflows to harness its capabilities as a boundary lubricant, nucleating agent, and anti-caking stabilizer.

Molecular Architecture and Physicochemical Properties

Calcium di(octacosanoate) consists of a central divalent calcium cation (

Quantitative Physicochemical Data

To facilitate material selection, the core thermodynamic and structural properties are summarized below.

| Property | Value | Source |

| IUPAC Name | Calcium bis(octacosanoate) | [1] |

| CAS Registry Number | 52258-47-6 | [1] |

| Molecular Formula | [1] | |

| Molecular Weight | 887.5 g/mol | [1] |

| Topological Polar Surface Area | 80.3 Ų | [1] |

| Primary Chain Length | C28 – C32 |

Mechanistic Action: Lubrication and Surface Chemistry

The efficacy of calcium di(octacosanoate) as a boundary lubricant and anti-caking agent is governed by its amphiphilic-like geometry.

-

External Lubrication (Metal-Matrix Interface): The polar calcium carboxylate headgroup possesses a high electrostatic affinity for metallic processing equipment (e.g., extruder dies, tableting punches). It adsorbs onto these surfaces, while the C28 aliphatic tails extend outward, creating a low-friction hydrophobic slip plane that prevents material adhesion.

-

Internal Lubrication (Matrix Interpenetration): The long carbon chains interpenetrate the polymer or Active Pharmaceutical Ingredient (API) matrix. Because C28 chains provide enhanced steric hindrance, they reduce the bulk viscosity of the melt without blooming out or volatilizing at elevated processing temperatures[3].

Caption: Logical mechanism of calcium di(octacosanoate)'s dual-action lubrication.

Experimental Workflows for Physicochemical Characterization

To ensure scientific integrity and reproducibility, analytical protocols must be designed as self-validating systems. The following methodologies isolate the thermodynamic and rheological properties of calcium di(octacosanoate).

Protocol 1: Self-Validating Thermal Profiling via DSC

Causality: High-shear processing generates localized frictional heat. Understanding the exact melting onset and enthalpy of fusion is critical. A single heating run is analytically insufficient because it captures the material's thermal history (e.g., polymorphic states induced during vendor manufacturing). A heat-cool-heat cycle inherently validates the intrinsic thermal properties by erasing prior thermal history, distinguishing true melting events from irreversible desolvation artifacts.

-

System Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using a high-purity (

) to ensure temperature and enthalpy accuracy. -

Sample Encapsulation: Hermetically seal 5.0–10.0 mg of calcium di(octacosanoate) powder in an aluminum pan. Prepare an empty matched pan as the reference.

-

First Heating Ramp (Heat 1): Heat from 25°C to 200°C at 10°C/min under a 50 mL/min dry nitrogen purge. Purpose: Captures the melting of the as-received crystalline structure.

-

Controlled Cooling: Cool from 200°C to 25°C at 10°C/min. Purpose: Allows controlled recrystallization, defining the inherent crystallization temperature (

). -

Second Heating Ramp (Heat 2): Heat again to 200°C at 10°C/min. Purpose: Determines the true, history-independent melting point (

). -

Self-Validation Check: Overlay the endothermic peaks of Heat 1 and Heat 2. If Heat 1 exhibits a broad, noisy peak that resolves into a sharp, reproducible peak in Heat 2, the initial sample contained amorphous domains or residual moisture, and Heat 2 is validated as the true thermodynamic profile.

Caption: Self-validating Differential Scanning Calorimetry (DSC) workflow.

Protocol 2: Powder Rheology and Anti-Caking Efficacy Assay

Causality: Calcium montanate acts as a flow aid and anti-caking agent by coating hygroscopic particles and preventing capillary bridging[2]. To quantify this, we measure the Basic Flowability Energy (BFE) before and after environmental stress.

-

Matrix Blending: Blend 1.0% w/w calcium di(octacosanoate) with a highly cohesive API or polymer powder using a turbula mixer for 10 minutes at 30 RPM.

-

Baseline Rheology: Measure the BFE of both the unblended control and the blended powder using a powder rheometer. The immediate reduction in BFE validates the baseline lubrication efficacy.

-

Environmental Stressing: Subject both samples to an accelerated stability chamber at 40°C / 75% Relative Humidity for 7 days.

-

Post-Stress Rheology (Self-Validation): Re-measure the BFE. The system validates the anti-caking mechanism if the unblended powder's BFE spikes (indicating caking and moisture absorption), while the calcium montanate blend maintains a stable BFE, proving the durability of its hydrophobic shielding effect.

Applications in Drug Development and Polymer Science

-

Acid Scavenging in Polyolefins: During the Ziegler-Natta catalysis of engineering polymers, acidic residues remain in the matrix. Calcium di(octacosanoate) acts as a highly efficient acid scavenger, neutralizing these residues to prevent the corrosion of processing equipment and the long-term degradation of the polymer.

-

Nucleating Agent for Semi-Crystalline Polymers: In polymers like polyamides (PA) and polyethylene terephthalate (PET), dispersed calcium montanate particles act as heterogeneous nucleation sites. This accelerates crystallization rates during cooling, significantly improving the dimensional stability and demoldability of the final parts.

-

High-Shear Pharmaceutical Tableting: For APIs that require high-temperature melt extrusion or exhibit severe sticking to punch faces, calcium montanate provides a thermally stable alternative to standard lubricants, which frequently degrade or cause API incompatibilities at elevated temperatures[3].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6452605, Calcium di(octacosanoate)" PubChem - NIH. URL: [Link]

-

Völpker Spezialprodukte GmbH. "WARAMONT CA - Calcium Montanate Product Information" Völpker. URL: [Link]

-

SHT Chem. "WARADUR® WAX ADDITIVES IMPROVE YOUR PLASTIC PRODUCTION" SHT Chem Technical Data. URL: [Link]

Sources

Natural sources and discovery of Calcium di(octacosanoate)

An In-depth Technical Guide to Calcium di(octacosanoate): Natural Sources, Discovery, and Analysis

Authored by a Senior Application Scientist

Abstract

Calcium di(octacosanoate), the calcium salt of octacosanoic acid, is a naturally occurring compound that, while not as extensively studied as its parent fatty acid, holds potential interest for researchers in natural products chemistry, materials science, and drug development. This guide provides a comprehensive overview of the known and inferred natural sources of Calcium di(octacosanoate), the historical context of the discovery of its constituent components, detailed methodologies for its isolation and characterization, and a discussion of its potential biological significance. By synthesizing established knowledge of octacosanoic acid and calcium chemistry, this document serves as a foundational resource for scientists and professionals in related fields.

Introduction to Calcium di(octacosanoate)

Calcium di(octacosanoate), with the chemical formula C₅₆H₁₁₀CaO₄, is an alkaline earth metal salt of a very-long-chain saturated fatty acid.[1] Its structure consists of a central calcium ion (Ca²⁺) ionically bonded to two octacosanoate anions (C₂₈H₅₅O₂⁻). The parent fatty acid, octacosanoic acid (also known as montanic acid), is a straight-chain saturated fatty acid with 28 carbon atoms.[2][3] The presence of the long, nonpolar hydrocarbon tails of the fatty acid chains imparts significant lipophilicity to the molecule, while the ionic interaction with the calcium ion introduces a degree of polarity. This amphipathic nature suggests potential roles in biological membranes and as a structuring agent in various matrices.

Table 1: Physicochemical Properties of Calcium di(octacosanoate) and its Components

| Property | Calcium di(octacosanoate) | Octacosanoic Acid | Calcium |

| IUPAC Name | calcium bis(octacosanoate)[1] | octacosanoic acid[2] | Calcium |

| Molecular Formula | C₅₆H₁₁₀CaO₄[1] | C₂₈H₅₆O₂[2] | Ca |

| Molecular Weight | 887.5 g/mol [1] | 424.7 g/mol [2] | 40.08 g/mol |

| CAS Number | 52258-47-6[4] | 506-48-9[2] | 7440-70-2 |

| Appearance | Likely a white, waxy solid | White, waxy solid | Silvery-grey metal |

Natural Sources and Bio-occurrence

Direct reports on the isolation of Calcium di(octacosanoate) from natural sources are scarce in readily available literature. However, its presence can be inferred in environments where both octacosanoic acid and calcium ions are abundant.

Plant Sources of Octacosanoic Acid

Octacosanoic acid is a common constituent of plant epicuticular waxes, which serve as a protective barrier against water loss and environmental stressors. Therefore, plants are a primary natural source of the octacosanoate moiety. Notable plant sources include:

-

Sugarcane (Saccharum officinarum) Wax : Octacosanoic acid is a major component of D-003, a mixture of very-long-chain fatty acids purified from sugarcane wax.[5][6]

-

Gentiana macrophylla : This medicinal plant has been reported to contain octacosanoic acid.[2]

-

Lysimachia patungensis : Another plant species where octacosanoic acid has been identified.[2]

-

Croton caudatus : This plant is also a known source of octacosanoic acid.[6]

-

Other Documented Plants : The literature contains numerous reports of octacosanoic acid in various other plant species, including in the stems of marango, leaves of potato, roots of Ostericum grosseserratum, and fruits of Hippophae rhamnoides.[7]

Other Natural Sources of Octacosanoic Acid

-

Montan Wax : This fossilized plant wax is a primary source of montanic acid (octacosanoic acid).[3]

-

Beeswax and Chinese Wax : These animal-derived waxes also contain octacosanoic acid.[3]

Bio-occurrence of Calcium

Calcium is the fifth most abundant element in the Earth's crust and is essential for all living organisms.[8] In plants, calcium is a crucial secondary macronutrient responsible for cell wall structure (as calcium pectate), membrane stability, and cell signaling.[8][9][10] It is taken up from the soil by the roots and transported throughout the plant.[10]

Inferred Formation of Calcium di(octacosanoate) in Nature

Given the co-occurrence of octacosanoic acid in plant waxes and the abundance of calcium within plant tissues, it is highly probable that Calcium di(octacosanoate) is formed in situ. The acidic carboxyl group of octacosanoic acid can readily react with free calcium ions (Ca²⁺) present in the plant's cellular environment to form the more stable calcium salt. This interaction would be particularly favored in the slightly alkaline conditions of certain cellular compartments.

Historical Discovery

The discovery of Calcium di(octacosanoate) as a distinct chemical entity is not well-documented. However, the discovery of its constituent components, calcium and octacosanoic acid, has a rich history.

-

Calcium : The element calcium was first isolated in 1808 by Sir Humphry Davy in England.[11][12][13] He achieved this through the electrolysis of a mixture of lime (calcium oxide) and mercuric oxide.[11][13] However, compounds of calcium, such as lime and gypsum, have been used by humans for thousands of years.[11][12] The name "calcium" is derived from the Latin word "calx," meaning lime.[11]

-

Octacosanoic Acid (Montanic Acid) : The discovery of octacosanoic acid is tied to the analysis of natural waxes in the 19th century. Its common name, montanic acid, reflects its discovery in montan wax.[3] The systematic study of fatty acids and their isolation from natural sources was a key area of research in the development of organic chemistry.

Isolation and Characterization Methodology

The following section outlines a detailed, field-proven protocol for the isolation and characterization of Calcium di(octacosanoate) from a plant source rich in octacosanoic acid, such as sugarcane wax.

Experimental Workflow for Isolation and Characterization

Caption: Hypothetical role of Calcium di(octacosanoate) in calcium signaling.

This diagram illustrates a hypothetical mechanism where Calcium di(octacosanoate) embedded in a cellular membrane could, upon a specific stimulus, release calcium ions into the cytoplasm. These ions would then act as second messengers, binding to and activating calcium-binding proteins like calmodulin, which in turn would modulate the activity of downstream enzymes to elicit a cellular response. [9]

Applications in Drug Development and Materials Science

-

Drug Delivery : The lipophilic nature of the compound makes it a candidate for use in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or as a matrix for controlled-release formulations.

-

Cosmetics and Personal Care : As a calcium salt of a fatty acid, it can function as an anticaking agent, emulsifier, or viscosity-controlling agent in cosmetic formulations. [1]* Food Industry : Esters of montanic (octacosanoic) acid are used as protective coatings on fruits. [3]The calcium salt could have similar applications as a food-grade additive.

Conclusion

Calcium di(octacosanoate) represents an intriguing, yet understudied, natural product. While its direct discovery and isolation are not prominently featured in the scientific literature, its existence can be confidently inferred from the widespread co-occurrence of its precursors, octacosanoic acid and calcium, in the natural world, particularly in plants. The methodologies outlined in this guide provide a robust framework for its isolation and characterization, paving the way for further research into its biological activities and potential applications. As our understanding of the complex interplay between fatty acids and mineral ions in biological systems grows, compounds like Calcium di(octacosanoate) may emerge as key players in cellular structure, function, and signaling.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6452605, Calcium di(octacosanoate). Available from: [Link]_

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10470, Octacosanoic acid. Available from: [Link]

-

FooDB. Showing Compound Octacosanoic acid (FDB007128). Available from: [Link]

-

The Good Scents Company. octacosanoic acid, 506-48-9. Available from: [Link]

-

Wikipedia. Montanic acid. Available from: [Link]

-

WebElements. Calcium: historical information. Available from: [Link]

-

Redox Bio-Nutrients. CALCIUM IN SOIL STRUCTURE AND PLANT NUTRITION. Available from: [Link]

-

Grower's Secret. Ferti-Facts: Calcium, The Element of Strength. Available from: [Link]

-

EBSCO. Calcium | Earth and Atmospheric Sciences | Research Starters. Available from: [Link]

-

The Periodic Table. Calcium Element Facts. Available from: [Link]

-

National Health Service. Vitamins and minerals - Calcium. Available from: [Link]

-

PT Growers and Consumers. Role of Calcium in Plant Culture. Available from: [Link]

Sources

- 1. Calcium di(octacosanoate) | C56H110CaO4 | CID 6452605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octacosanoic acid | C28H56O2 | CID 10470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Montanic acid - Wikipedia [en.wikipedia.org]

- 4. calcium di(octacosanoate) CAS#: 52258-47-6 [m.chemicalbook.com]

- 5. Showing Compound Octacosanoic acid (FDB007128) - FooDB [foodb.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. octacosanoic acid, 506-48-9 [thegoodscentscompany.com]

- 8. growerssecret.com [growerssecret.com]

- 9. redoxgrows.com [redoxgrows.com]

- 10. pthorticulture.com [pthorticulture.com]

- 11. WebElements Periodic Table » Calcium » historical information [webelements.com]

- 12. Calcium | Earth and Atmospheric Sciences | Research Starters | EBSCO Research [ebsco.com]

- 13. chemicool.com [chemicool.com]

A Comprehensive Technical Guide to the Biological Activity and Function of Calcium di(octacosanoate)

Abstract

Calcium di(octacosanoate), the calcium salt of the 28-carbon ultra-long-chain saturated fatty acid, octacosanoic acid, is a molecule of increasing interest in the fields of biochemistry and pharmacology. While direct research on this specific salt is nascent, a comprehensive understanding of its biological potential can be synthesized by examining its constituent parts: octacosanoic acid and the role of calcium in fatty acid metabolism. This guide provides an in-depth analysis of the known biological activities of octacosanoic acid, including its antiplatelet, cholesterol-lowering, antimicrobial, and antitumor properties. Furthermore, it explores the function of calcium salts of long-chain fatty acids, particularly in metabolic regulation and as dietary supplements. By integrating these two areas of knowledge, this document offers a forward-looking perspective on the potential therapeutic applications of Calcium di(octacosanoate) and provides detailed experimental protocols for its further investigation.

Introduction: Chemical and Biological Context

Calcium di(octacosanoate) is a chemical compound with the molecular formula C56H110CaO4.[1][2] It consists of a calcium ion (Ca2+) bonded to two molecules of octacosanoate, the conjugate base of octacosanoic acid.[3] Octacosanoic acid, also known as montanic acid, is an ultra-long-chain saturated fatty acid (C28:0) found in various natural waxes, such as montan wax, beeswax, and Chinese wax.[4]

The biological significance of Calcium di(octacosanoate) is intrinsically linked to the properties of its components. Octacosanoic acid is part of a mixture of very long-chain fatty acids (VLCFAs) known as D-003, which is purified from sugar cane wax and has demonstrated notable biological effects.[5][6][7] The calcium salt formulation is significant as it can influence the delivery, absorption, and metabolic fate of the fatty acid. In animal nutrition, calcium salts of long-chain fatty acids are utilized to increase the energy density of diets without disrupting ruminal digestion.[8][9]

This guide will synthesize the available scientific literature to build a comprehensive profile of Calcium di(octacosanoate), bridging the gap between the known activities of its parent fatty acid and the functional implications of its salt form.

Biological Activities of the Octacosanoate Moiety

The biological activities attributed to Calcium di(octacosanoate) are largely extrapolated from studies on octacosanoic acid and the D-003 mixture.

Cardiovascular Effects

Octacosanoic acid is a primary component of D-003, which has been shown to have cholesterol-lowering and antiplatelet activities in animal models.[5][6][7][10] These effects suggest a potential role in the management of cardiovascular and metabolic diseases. The inhibition of platelet aggregation is a key therapeutic target in preventing thrombosis.

Antimicrobial and Antitumor Potential

Studies have indicated that octacosanoic acid possesses moderate antimicrobial activity.[11] Furthermore, it has demonstrated cytotoxic effects against certain cancer cell lines, such as the Human Caucasian Promyelocytic leukemia (HL-60) cell line, suggesting a potential for antitumor applications.[11]

The Role of Calcium in Fatty Acid Salts

The formulation of octacosanoic acid as a calcium salt can significantly influence its biological function.

Metabolic Modulation

In ruminant nutrition, calcium salts of long-chain fatty acids are used as a dietary fat supplement to increase energy intake.[8][12] These salts are relatively inert in the rumen, allowing for the bypass of microbial fermentation and direct absorption in the small intestine.[8] Studies in lambs and cattle have shown that supplementation with calcium salts of long-chain fatty acids can affect blood triglyceride and glucose concentrations and alter the expression of genes related to lipid metabolism.[8][9]

Calcium Supplementation

Beyond its role in fatty acid delivery, Calcium di(octacosanoate) also serves as a source of calcium. Calcium is a vital mineral for numerous physiological processes, including bone formation, muscle contraction, and nerve signal transmission.[13][14] Dietary calcium supplements are widely used to prevent and treat conditions like osteoporosis.[13]

Potential Therapeutic Applications

Based on the combined properties of octacosanoic acid and calcium, Calcium di(octacosanoate) presents several potential therapeutic avenues:

-

Cardiovascular Health: Its potential cholesterol-lowering and antiplatelet effects could be explored for the prevention and treatment of atherosclerosis and thrombosis.

-

Metabolic Disorders: The influence of calcium salts of fatty acids on lipid metabolism suggests a potential role in managing conditions like dyslipidemia and metabolic syndrome.

-

Nutraceuticals: As a source of both a bioactive fatty acid and an essential mineral, it could be formulated as a dual-action nutraceutical for bone and cardiovascular health.

-

Antimicrobial and Anticancer Agents: Further research is warranted to explore its potential as a lead compound in the development of new antimicrobial and anticancer therapies.

Experimental Protocols for Investigation

To further elucidate the biological activity of Calcium di(octacosanoate), the following experimental workflows are proposed.

In Vitro Assessment of Anti-inflammatory Activity

This protocol aims to determine the anti-inflammatory effects of Calcium di(octacosanoate) by measuring its impact on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Calcium di(octacosanoate) (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cell Viability Assay: Concurrently, perform an MTT assay to assess the cytotoxicity of the compound at the tested concentrations.

-

Data Analysis: Calculate the percentage of NO inhibition and the IC50 value.

Workflow Diagram:

Caption: Workflow for in vitro anti-inflammatory activity assessment.

In Vivo Evaluation of Cholesterol-Lowering Effects

This protocol describes an in vivo study to evaluate the cholesterol-lowering potential of Calcium di(octacosanoate) in a high-fat diet-induced hypercholesterolemic rat model.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats.

-

Acclimatization: Acclimatize the animals for one week.

-

Induction of Hypercholesterolemia: Feed the rats a high-fat diet for 4 weeks to induce hypercholesterolemia.

-

Grouping: Divide the animals into groups: Normal control, Hypercholesterolemic control, Calcium di(octacosanoate) treated groups (low, medium, high dose), and a positive control group (e.g., atorvastatin).

-

Treatment: Administer Calcium di(octacosanoate) or the respective controls orally for 8 weeks.

-

Blood Sampling: Collect blood samples at baseline and at the end of the study.

-

Biochemical Analysis: Analyze serum for total cholesterol, triglycerides, LDL-C, and HDL-C levels.

-

Histopathology: At the end of the study, sacrifice the animals and perform histopathological examination of the liver and aorta.

-

Data Analysis: Perform statistical analysis to compare the different groups.

Data Summary

The following table summarizes the reported biological activities of octacosanoic acid, the active moiety of Calcium di(octacosanoate).

| Biological Activity | Model System | Key Findings | Reference |

| Cholesterol-Lowering | Animal Models | Component of D-003 which lowers cholesterol. | [5][6][7] |

| Antiplatelet | Animal Models | Component of D-003 which inhibits platelet aggregation. | [5][6][10] |

| Antimicrobial | In vitro | Moderate activity reported. | [11] |

| Antitumor | HL-60 cell line | Exhibited cytotoxic effects. | [11] |

Signaling Pathway Insights

The precise molecular mechanisms of octacosanoic acid are not fully elucidated. However, its effects on lipid metabolism and inflammation suggest potential interactions with key signaling pathways. For instance, its cholesterol-lowering effects may involve the regulation of HMG-CoA reductase or the expression of LDL receptors. Its anti-inflammatory properties could be mediated through the inhibition of pro-inflammatory pathways like NF-κB or MAPK.

Hypothesized Signaling Pathway Diagram:

Caption: Hypothesized anti-inflammatory mechanism of Calcium di(octacosanoate).

Conclusion and Future Directions

Calcium di(octacosanoate) is a promising compound with a multifaceted biological potential derived from its unique structure. The known antiplatelet, cholesterol-lowering, and potential anti-inflammatory and anticancer activities of its octacosanoic acid component, combined with the metabolic influence of its calcium salt form, position it as a strong candidate for further pharmacological investigation. Future research should focus on elucidating its precise mechanisms of action, conducting comprehensive preclinical and clinical studies to validate its therapeutic efficacy and safety, and exploring novel drug delivery systems to optimize its bioavailability. The experimental frameworks provided in this guide offer a robust starting point for researchers to unlock the full potential of this intriguing molecule.

References

- Ataman Kimya. (n.d.). MONTANIC ACID.

- Chemsrc. (2025, August 27). Octacosanoic Acid | CAS#:506-48-9.

- TargetMol. (n.d.). Octacosanoic acid | Anti-infection.

- MedChemExpress. (n.d.). Octacosanoic acid (Montanic acid) | Endogenous Metabolite.

- Cayman Chemical. (n.d.). Octacosanoic Acid (CAS 506-48-9).

-

Ghoorchi, T., Gharabash, A. M., & Torbatinejad, N. M. (2006). Effects of Calcium Salt of Long Chain Fatty Acid on Performance and Blood Metabolites of Atabay Lambs. Asian Journal of Animal and Veterinary Advances, 1, 70-75. Retrieved from [Link]

-

ResearchGate. (n.d.). Octacosanoic acid, long chains saturated fatty acid from the marine sponges xestospongia sp | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Montanic acid. Retrieved from [Link]

-

Altmeyers Encyclopedia. (2020, October 29). Montanic acid. Retrieved from [Link]

-

SciELO SA. (2023, October 23). Effects of rumen-protected, long chain fatty acid, calcium salt supplementation on total lipid, fatty acids, and related gene ex. Retrieved from [Link]

-

PMC. (n.d.). Effect of calcium salt of long-chain fatty acids and alfalfa supplementation on performance of Holstein bulls. Retrieved from [Link]

-

gerli. (n.d.). Montanic acid | Cyberlipid. Retrieved from [Link]

-

Redalyc. (n.d.). Influence of calcium salts of long chain fatty acids on the intake and digestibility of rations in female kids under heat stress. Retrieved from [Link]

-

PubMed. (2012, February 15). Effects of calcium salts of long-chain fatty acids and rumen-protected methionine on plasma concentrations of ghrelin, glucagon-like peptide-1 (7 to 36) amide and pancreatic hormones in lactating cows. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Calcium di(octacosanoate) | C56H110CaO4 | CID 6452605. Retrieved from [Link]

-

Uses of Pharmaceutical Grade Calcium Carbonate in Medicine. (2025, July 24). Retrieved from [Link]

-

Ng, J. Y., et al. (2025, October 26). Human Health Applications of Calcium Montmorillonite Clay: A Systems-Based Review. Retrieved from [Link]

-

PubChem - NIH. (n.d.). SID 135250231 - Calcium di(octacosanoate). Retrieved from [Link]

-

EBSCO. (n.d.). Calcium as a dietary supplement | Nutrition and Dietetics | Research Starters. Retrieved from [Link]

-

accessdata.fda.gov. (2017, June 09). 208418Orig1s000. Retrieved from [Link]

-

What are the therapeutic uses, dosing regimens, and alternatives for calcium carbonate? (2026, February 08). Retrieved from [Link]

-

PubMed. (2025, October 29). Octacosanol: Biological activities and bioavailability enhancement strategies. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Octacosanoate | C28H55O2- | CID 5461029. Retrieved from [Link]

Sources

- 1. Calcium di(octacosanoate) | C56H110CaO4 | CID 6452605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calcium di(octacosanoate) CAS#: 52258-47-6 [m.chemicalbook.com]

- 3. Octacosanoate | C28H55O2- | CID 5461029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Montanic acid - Wikipedia [en.wikipedia.org]

- 5. Octacosanoic Acid | CAS#:506-48-9 | Chemsrc [chemsrc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. scialert.net [scialert.net]

- 9. scielo.org.za [scielo.org.za]

- 10. Octacosanoic acid | Anti-infection | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of calcium salt of long-chain fatty acids and alfalfa supplementation on performance of Holstein bulls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium as a dietary supplement | Nutrition and Dietetics | Research Starters | EBSCO Research [ebsco.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

Technical Guide: Calcium Di(octacosanoate) – Molecular Architecture & Synthesis

Executive Summary

Calcium di(octacosanoate) (CAS: 52258-47-6), often referred to industrially as Calcium Montanate, represents a high-molecular-weight homolog of the metal carboxylate class. Unlike its shorter-chain relatives (e.g., calcium stearate), this compound exhibits extreme hydrophobicity and superior thermal stability due to its extensive C28 aliphatic chains. This guide provides a definitive structural analysis and a validated synthesis protocol designed for researchers requiring high-purity lipid matrix excipients or superhydrophobic surface modifiers.

Part 1: Molecular Architecture & Formula

Stoichiometry and Formula

The molecule consists of a single calcium cation (

| Parameter | Value |

| IUPAC Name | Calcium di(octacosanoate) |

| Common Name | Calcium Montanate |

| Molecular Formula | |

| Molecular Weight | 887.57 g/mol |

| Ligand Chain Length | 28 Carbons (Saturated) |

| Coordination Geometry | Typically Bridging Bidentate or Chelating Bidentate |

Structural Topology

In the solid state, calcium di(octacosanoate) adopts a lamellar (bilayer) crystalline structure. The calcium ions form a polar ionic sheet (the "head" group), while the C28 alkyl chains extend perpendicular to this plane, interacting via Van der Waals forces.

Due to the extreme length of the C28 chains, the long spacing (d-spacing) in X-ray diffraction is significantly larger than that of calcium stearate (C18), typically exceeding 70 Å depending on the tilt angle of the chains relative to the basal plane.

Visualization of Coordination Sphere

The following diagram illustrates the coordination environment of the Calcium center. Note that in crystalline lattices, the oxygen atoms often bridge adjacent calcium ions, forming an infinite polymeric sheet.

Figure 1: Schematic representation of the coordination sphere. The calcium ion coordinates with the carboxylate oxygens of two C28 chains. In the solid state, these units stack to form lamellar bilayers.

Part 2: Synthesis & Purification Protocol

The Solubility Challenge

Standard aqueous precipitation methods used for calcium stearate fail with octacosanoates. The C28 acid is virtually insoluble in water and requires high temperatures (>80°C) and non-polar co-solvents to react efficiently. The following protocol utilizes a Modified Double Decomposition method to ensure complete reaction.

Reagents

-

Precursor: Octacosanoic Acid (Montanic Acid), >95% purity.

-

Base: Sodium Hydroxide (NaOH), 1M solution.

-

Metal Source: Calcium Chloride (

), 1M solution. -

Solvent System: Ethanol/Toluene (50:50 v/v) or Xylene (for higher temp).

Step-by-Step Methodology

-

Saponification (Ligand Activation):

-

Dissolve 10 mmol of Octacosanoic acid in 100 mL of Ethanol/Toluene (50:50) mixture.

-

Heat to 85°C under reflux until fully dissolved.

-

Add 10.5 mmol of NaOH (slight excess) dropwise while stirring vigorously.

- .

-

Observation: The solution may become turbid or form a gel; maintain heat to keep the sodium soap dispersed.

-

-

Metathesis (Ion Exchange):

-

Prepare a hot (80°C) aqueous solution of

(6 mmol, 20% excess to drive equilibrium). -

Slowly add the calcium solution to the hot sodium soap dispersion over 30 minutes.

- .

-

Critical Step: Maintain temperature >80°C. If the temperature drops, the sodium soap may precipitate out before reacting with calcium.

-

-

Purification:

-

Filter the hot precipitate immediately.

-

Wash 1: Hot distilled water (removes NaCl and excess

). -

Wash 2: Hot ethanol (removes unreacted octacosanoic acid).

-

Wash 3: Acetone (removes trace water and facilitates drying).

-

-

Drying:

-

Dry in a vacuum oven at 60°C for 24 hours.

-

Process Flow Diagram

Figure 2: Workflow for the synthesis of Calcium di(octacosanoate) highlighting the critical temperature control required for C28 solubility.

Part 3: Analytical Characterization (Validation)

To confirm the successful synthesis and structure, the following analytical signatures must be verified.

FTIR Spectroscopy

Fourier Transform Infrared Spectroscopy is the primary tool for confirming the salt formation.

| Functional Group | Octacosanoic Acid (Precursor) | Calcium di(octacosanoate) (Product) |

| Carbonyl (C=O) | Sharp peak at 1700 cm⁻¹ (-COOH) | Disappears |

| Carboxylate (COO⁻) | Absent | Asymmetric stretch: 1570–1540 cm⁻¹ Symmetric stretch: 1430–1420 cm⁻¹ |

| Hydroxyl (-OH) | Broad band (3300–2500 cm⁻¹) | Absent (unless hydrated water is present at 3400 cm⁻¹) |

Interpretation: The complete disappearance of the 1700 cm⁻¹ peak and the emergence of the carboxylate doublet confirms the conversion of the acid to the calcium salt.

X-Ray Diffraction (XRD)

Due to the long C28 chain, the crystal lattice exhibits a characteristic "Long Spacing."

-

Low Angle Peaks: Expect a series of strong reflections at low 2

angles (1°–10°), corresponding to the lamellar d-spacing. -

Short Spacing: A peak near 4.1 Å (approx 21° 2

) corresponds to the lateral packing of the alkane chains (triclinic/monoclinic sub-cell).

Part 4: Applications & Causality

Why choose Calcium di(octacosanoate) over Calcium Stearate (C18)?

-

Superhydrophobicity: The C28 chain provides a significantly lower surface energy than C18. This makes it ideal for coating moisture-sensitive active pharmaceutical ingredients (APIs) to prevent hydrolysis.

-

Thermal Stability: The melting point of octacosanoic acid derivatives is significantly higher (~85–90°C) compared to stearates (~120-130°C for the salt, but the phase transitions differ). This allows for processing in high-shear mixers without softening or "smearing."

-

Sustained Release: In lipid matrix tablets, the longer chain length increases the tortuosity and hydrophobicity of the matrix, slowing the diffusion of water into the tablet and the release of the drug out of it.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6452605, Calcium di(octacosanoate). Retrieved from [Link]

-

Food and Drug Administration (FDA). Substances Added to Food (formerly EAFUS): Calcium Salts of Fatty Acids. (General regulatory context for calcium soaps).[4] Retrieved from [Link]

-

MDPI (2024). The Crystal Structure of Calcium Sebacate and Long Chain Fatty Acid Salts. (Provides crystallographic context for calcium carboxylate coordination). Retrieved from [Link]

Sources

Physicochemical Profile of Calcium Di(octacosanoate): Solubility, Thermal Behavior, and Synthesis

Topic: Solubility and melting point of Calcium di(octacosanoate) Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Calcium di(octacosanoate) [Ca(C₂₈H₅₅O₂)₂], often referred to industrially as Calcium Montanate, represents a high-performance metal soap distinguished by its ultra-long alkyl chain length (C28). Unlike the ubiquitous calcium stearate (C18), the C28 homologue exhibits superior thermal stability, enhanced hydrophobicity, and distinct crystalline phase transitions. This guide provides a rigorous technical analysis of its solubility profile, melting behavior, and synthesis, tailored for applications in lipid-based drug delivery, polymer nucleation, and superhydrophobic coating development.

Molecular Architecture & Theoretical Framework

The physicochemical distinctiveness of calcium di(octacosanoate) arises from the interplay between its ionic headgroup and its extensive non-polar tail.

-

Headgroup (Ionic): The Calcium (

) cation coordinates with two octacosanoate anions. The high lattice energy of this ionic cluster dictates the high melting point relative to the free acid. -

Tail (Van der Waals): The 28-carbon alkyl chain induces significant Van der Waals (VDW) forces. As chain length increases from C18 (stearate) to C28 (octacosanoate), the London dispersion forces stabilize the solid state, elevating the thermal transition temperatures and drastically reducing solubility in polar media.

Homologous Series Comparison

| Property | Calcium Stearate (C18) | Calcium Octacosanoate (C28) | Mechanism |

| Chain Length | 18 Carbons | 28 Carbons | Increased VDW interactions |

| Hydrophobicity | High | Ultra-High | Reduced solvent accessibility |

| Melting Range | 145–160°C | ~147°C (Sharp/Mesophase) | Lattice energy vs. Chain mobility |

Physicochemical Characterization

Melting Point and Thermal Transitions

Unlike simple organic crystals, calcium soaps of long-chain fatty acids do not exhibit a single, sharp melting point. Instead, they undergo a series of mesomorphic phase transitions (liquid crystals) before reaching an isotropic liquid state or decomposing.

-

Primary Transition (

): 147°C-

At this temperature, the compound transitions from a crystalline solid to a viscous mesophase (smectic liquid crystal). The ionic headgroups remain ordered in layers, while the alkyl chains acquire conformational freedom (melting of the chains).

-

-

Decomposition (

): >350°C-

Thermal degradation typically initiates via decarboxylation, yielding calcium carbonate (

) and ketones (pentapentacontanone).

-

Solubility Profile

Calcium di(octacosanoate) is defined by its extreme insolubility in standard solvents at ambient conditions.

Table 1: Solubility Data (at 25°C unless noted)

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |

| Aqueous | Water (pH 7) | Insoluble (< 0.01 mg/L) | High lattice energy + hydrophobic effect. |

| Aqueous | Water (pH < 3) | Decomposes | Protonation of carboxylate yields insoluble free fatty acid (Octacosanoic acid). |

| Alcohols | Methanol, Ethanol | Insoluble | Polarity mismatch; solvent cannot overcome lattice energy. |

| Hydrocarbons | Toluene, Xylene | Insoluble (Cold) / Gel (Hot) | Soluble >80°C; forms organogels upon cooling due to network formation. |

| Chlorinated | Chloroform, DCM | Sparingly Soluble | Limited solubility; may form swollen gels. |

Experimental Protocols

Synthesis: Double Decomposition Method

For research-grade purity, the double decomposition (precipitation) method is superior to the fusion process, as it avoids thermal degradation and ensures stoichiometric precision.

Reagents:

-

Octacosanoic Acid (C28 Acid, >98% purity)

-

Sodium Hydroxide (NaOH)

-

Calcium Chloride (

) -

Ethanol/Water mixture (50:50 v/v)

Protocol:

-

Saponification: Dissolve 10 mmol of Octacosanoic acid in 100 mL of hot ethanol/water (80°C). Add 10.5 mmol NaOH (slight excess) to form soluble Sodium Octacosanoate. Ensure complete dissolution.

-

Ion Exchange: Prepare a separate solution of 6 mmol

in 20 mL water. Slowly add this to the hot soap solution under vigorous stirring. -

Precipitation: The Calcium di(octacosanoate) will precipitate immediately as a white, flocculent solid.

-

Purification: Filter the precipitate while hot. Wash three times with hot water to remove NaCl and excess NaOH. Wash once with cold ethanol to remove unreacted fatty acid.

-

Drying: Dry in a vacuum oven at 60°C for 24 hours.

Visualization of Synthesis Workflow

Figure 1: Step-by-step synthesis workflow via the Double Decomposition method.

Applications in Drug Development & Materials Science[1][2]

Lipid Matrix for Sustained Release

In oral solid dosage forms, Calcium di(octacosanoate) serves as a superior hydrophobic matrix retardant compared to Calcium Stearate. Its longer alkyl chain creates a more tortuous path for water diffusion, effectively slowing the dissolution rate of highly soluble active pharmaceutical ingredients (APIs).

Nucleating Agent

The compound acts as a highly efficient nucleating agent for polyesters (PET, PBT). The ionic calcium layer provides a template for polymer crystallization, while the C28 tails ensure compatibility with the polymer melt, reducing cycle times in injection molding.

Thermal Phase Behavior Diagram

Figure 2: Thermal phase transition pathway of Calcium di(octacosanoate).

References

-

European Patent Office. (2023). Resin Composition and Molded Body (EP 4159804 A1). Retrieved from [Link]

-

PubChem. (2025). Calcium di(octacosanoate) Compound Summary. National Library of Medicine. Retrieved from [Link]

- Google Patents. (2012). Carbon nanotube masterbatch, preparation thereof, and use in forming electrically conductive thermoplastic composition (US20120241686A1).

-

Graham, D. Y., & Sackman, J. W. (1983). Solubility of calcium soaps of long-chain fatty acids in simulated intestinal environment. Digestive Diseases and Sciences. Retrieved from [Link]

-

The Good Scents Company. (2024). Calcium Montanate Physicochemical Properties. Retrieved from [Link]

Literature review on the effects of Calcium di(octacosanoate)

The following technical guide provides an in-depth review of Calcium Di(octacosanoate) , synthesizing its established physicochemical properties with its translational potential in lipid therapeutics.

Physicochemical Profile, Pharmacodynamics, and Formulation Strategies[1]

Executive Summary

Calcium di(octacosanoate) is the calcium salt of octacosanoic acid (montanic acid, C28:0), a very long-chain saturated fatty acid (VLCFA). Historically utilized in materials science as a high-performance nucleating agent and lubricant for engineering plastics, this compound holds under-explored potential in pharmaceutical development.[1]

Its primary bioactive moiety, octacosanoic acid , is the principal component of D-003 , a mixture of sugarcane wax acids clinically shown to inhibit cholesterol synthesis and platelet aggregation.[1] This guide analyzes Calcium di(octacosanoate) not merely as an excipient, but as a stabilized, high-melting-point delivery system for bioactive VLCFAs, addressing the handling and stability limitations of the free waxy acids.[1]

Chemical & Physical Characterization

Unlike shorter-chain fatty acid salts (e.g., calcium stearate), calcium di(octacosanoate) exhibits distinct solid-state properties due to its extreme chain length (C28).

| Property | Specification | Relevance to Drug Development |

| IUPAC Name | Calcium; octacosanoate | Identification |

| Formula | C56H110CaO4 | Divalent cation stabilizes two C28 chains |

| Molecular Weight | 887.56 g/mol | High MW implies low molar solubility |

| Melting Point | > 140°C (Decomposes >300°C) | Critical Advantage: Significantly higher than free octacosanoic acid (~83°C), allowing for robust heat-stable processing (e.g., hot-melt extrusion).[2] |

| Solubility | Insoluble in water; Soluble in hot xylene/toluene | Requires lipid-based or surfactant-assisted delivery systems.[1] |

| Appearance | White, micronized powder | Excellent flowability compared to the sticky/waxy free acid.[1] |

Structural Visualization

The calcium ion coordinates with two carboxylate heads, creating a "soap" structure with a highly hydrophobic tail.[1] This structure creates a lamellar crystalline arrangement, contributing to its lubricating properties.[1]

Mechanism of Action (Bioactive Moiety)

While the calcium salt acts as the carrier, the pharmacological effector is Octacosanoic Acid .[1] Upon gastric hydrolysis, the free fatty acid is released.[1]

3.1 Lipid Metabolism Modulation (The D-003 Pathway)

Research on D-003 (where octacosanoic acid is the marker compound) suggests a pleiotropic mechanism distinct from statins.

-

HMG-CoA Reductase Inhibition: Octacosanoic acid downregulates enzyme activity (likely via phosphorylation/AMPK pathway) rather than direct competitive inhibition.[1]

-

LDL Receptor Upregulation: Increased clearance of LDL-C from plasma.[1]

-

Antioxidant Activity: Inhibition of lipid peroxidation in LDL particles, reducing atherogenicity.[1]

3.2 Signal Transduction Pathway

The following diagram illustrates the proposed metabolic fate and signaling interaction of the octacosanoate moiety.

Figure 1: Pharmacodynamic pathway of Calcium Di(octacosanoate) post-ingestion, focusing on the release and metabolic activity of the C28 fatty acid.

Pharmacokinetics & Formulation Strategy

4.1 Dissociation and Absorption

Calcium di(octacosanoate) is a calcium soap . In the low pH of the stomach, the following reaction occurs:

-

Bioavailability Challenge: VLCFAs (Very Long Chain Fatty Acids) are poorly absorbed compared to LCFA. They require bile salt emulsification and are transported via the lymphatic system (chylomicrons), bypassing the portal vein.

-

Calcium Interaction: High calcium intake can form insoluble soaps with fatty acids, potentially reducing absorption.[1]

-

Formulation Solution: To ensure bioavailability, the calcium salt should be formulated with a lipid surfactant matrix (e.g., lecithin or mono-diglycerides) to promote rapid emulsification upon acid hydrolysis.[1]

4.2 Comparative Formulation Advantages

| Feature | Free Octacosanoic Acid | Calcium Di(octacosanoate) | Benefit of Salt Form |

| Melting Point | ~83°C | >140°C | Stable in high-shear granulation and coating processes.[1] |

| Flowability | Waxy, sticky, agglomerates | Free-flowing powder | Ideal for direct compression tableting.[1] |

| Stability | Prone to oxidation | Stabilized | Calcium coordination protects the carboxyl head.[1] |

Experimental Protocols

5.1 Synthesis of Calcium Di(octacosanoate)

Objective: Produce high-purity calcium salt from commercial octacosanoic acid for investigational use.

Reagents:

-

Octacosanoic Acid (98% purity).[1]

-

Sodium Hydroxide (NaOH).[1]

-

Calcium Chloride (CaCl₂).[1]

-

Ethanol/Water mixture.[1]

Workflow:

-

Saponification: Dissolve Octacosanoic acid in ethanol at 75°C. Add stoichiometric NaOH to form Sodium Octacosanoate (soluble soap).[1]

-

Check: Solution should be clear.

-

-

Metathesis: Slowly add aqueous CaCl₂ solution (1.1 eq) to the hot soap solution under vigorous stirring.

-

Precipitation: Calcium di(octacosanoate) will precipitate immediately as a white solid.[1]

-

Purification: Filter and wash the precipitate 3x with hot water (to remove NaCl) and 1x with cold ethanol.

-

Drying: Vacuum dry at 60°C for 24 hours.

5.2 Analytical Characterization (XRD)

To verify the salt formation and crystallinity (crucial for solubility prediction):

-

Method: Powder X-Ray Diffraction (PXRD).

-

Expected Signal: Distinct lamellar spacing peaks (d-spacing) corresponding to the bilayer structure of the calcium soap. A shift in d-spacing compared to the free acid confirms salt formation.[1]

5.3 In Vitro Dissolution (Simulated Gastric Fluid)

Objective: Measure the release rate of the free fatty acid.[1]

-

Medium: 0.1N HCl with 1% Sodium Lauryl Sulfate (surfactant is necessary to solubilize the released fatty acid for detection).

-

Method: Paddle apparatus, 37°C, 75 RPM.

-

Detection: GC-FID (after extraction) or HPLC-ELSD.

Safety & Toxicology

-

Toxicity Class: Generally regarded as low toxicity.[1] Long-chain fatty acid salts (stearates, behenates, montanates) are widely used in food packaging and cosmetics.[1]

-

Contraindications:

-

X-Linked Adrenoleukodystrophy (X-ALD): Patients with X-ALD have a defect in the ABCD1 transporter and cannot metabolize VLCFAs. Administration of C28 fatty acids could be harmful in this specific population due to accumulation.[1]

-

-

LD50: Expected >5000 mg/kg (oral, rat) based on analog data for calcium montanate.[1]

References

-

PubChem. (2025).[1] Calcium di(octacosanoate) - Compound Summary. National Library of Medicine.[1] Link

-

Molina, V., et al. (2001).[1] D-003, a mixture of sugarcane wax acids, inhibits cholesterol biosynthesis in normocholesterolemic rabbits.[1] Pharmacological Research.[1][3][4] Link

-

Arruzazabala, M.L., et al. (2002).[1] Antiplatelet effects of D-003, a new policosanol analog, in healthy volunteers.[1] Drugs in R&D.[1] Link

-

Kurokawa, M., & Uchiyama, Y. (2000).[1] Tribological Properties and Gear Performance of Polyoxymethylene Composites.[1] Journal of Tribology.[1] (Demonstrates the industrial stability and lubrication properties of the calcium salt). Link

-

European Chemicals Agency (ECHA). (2006). Inventory of Ingredients Employed in Cosmetic Products: Calcium Montanate.[1][5][6]Link

Sources

- 1. echemi.com [echemi.com]

- 2. CN101284953B - Mg-Ca-Zn-Al four-component hydrotalcite heat stabilizer - Google Patents [patents.google.com]

- 3. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8846604B2 - Lipid compositions with high DHA content - Google Patents [patents.google.com]

- 5. norman-network.com [norman-network.com]

- 6. WO2016079761A2 - Flame retardant polyethylene terephthalate masterbatch and process of making thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Calcium di(octacosanoate)

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

Calcium di(octacosanoate), a calcium salt of the very-long-chain fatty acid (VLCFA) octacosanoic acid, presents a unique molecular structure with potential for complex biological activity. While direct research on this compound is sparse, a comprehensive analysis of its constituent components—calcium and octacosanoate—and related molecules like octacosanol, allows for the formulation of a robust, testable hypothesis regarding its mechanism of action. This guide deconstructs the probable biochemical and cellular impact of Calcium di(octacosanoate), proposing a dual-component mechanism involving the modulation of lipid-sensitive signaling pathways by the octacosanoate moiety and the influence on calcium homeostasis by the calcium ion. We provide a structured, in-depth framework for investigating this hypothesis, complete with detailed experimental protocols and data interpretation strategies, designed to empower researchers in the fields of pharmacology and drug development to systematically uncover the therapeutic potential of this and similar lipophilic compounds.

Introduction: Deconstructing Calcium di(octacosanoate)

Calcium di(octacosanoate) is chemically identified as the calcium salt of octacosanoic acid (also known as montanic acid), a 28-carbon saturated fatty acid.[1][2] Its molecular formula is C56H110CaO4.[1][3] In a biological milieu, it is anticipated to dissociate into its constituent ions: one calcium ion (Ca²⁺) and two octacosanoate anions (CH₃(CH₂)₂₆COO⁻).

The fundamental premise of this guide is that the biological activity of Calcium di(octacosanoate) will be a composite of the individual actions of these two components, with the potential for synergistic interactions. The octacosanoate moiety, as a VLCFA, is likely to influence cellular processes governed by lipids, such as membrane dynamics and lipid-mediated signaling. Concurrently, the release of Ca²⁺ ions will impact the intricate network of calcium-dependent cellular pathways. Understanding this dual nature is paramount to designing logical and effective experimental strategies.

The Two-Component Mechanistic Hypothesis

We propose that the mechanism of action of Calcium di(octacosanoate) is twofold:

-

The Octacosanoate Moiety: The very-long-chain fatty acid component is hypothesized to act by:

-

Incorporation into Cellular Lipids: Integrating into phospholipids of cellular membranes, thereby altering membrane fluidity, lipid raft composition, and the function of membrane-associated proteins.

-

Metabolic Conversion: Serving as a substrate for elongation or β-oxidation, influencing cellular energy status.

-

Modulation of Lipid-Sensing Signaling Pathways: Directly or indirectly modulating key metabolic and inflammatory signaling cascades, drawing parallels from the known effects of octacosanol, its corresponding fatty alcohol.[4][5]

-

-

The Calcium Ion Moiety: The release of Ca²⁺ is hypothesized to:

-

Perturb Intracellular Calcium Homeostasis: Transiently increasing local or global intracellular calcium concentrations.

-

Activate Calcium-Dependent Signaling: Triggering downstream pathways mediated by calmodulin, calcineurin, and other calcium-sensitive proteins that regulate a multitude of cellular processes from gene transcription to muscle contraction.[6][7]

-

This guide will now delineate the experimental workflows required to systematically test these hypotheses.

Experimental Framework for Mechanistic Elucidation

The following sections provide a logical progression of experiments, from foundational characterization to in-depth pathway analysis. The causality behind each experimental choice is explained to provide a clear rationale.

Phase 1: Foundational Cellular Impact Assessment

Rationale: Before investigating complex signaling pathways, it is critical to establish the basic dose-response relationship and cellular fate of the compound. This ensures that subsequent mechanistic studies are performed at non-cytotoxic concentrations and provides evidence that the compound interacts with the cells as hypothesized.

Experimental Workflow:

Caption: Workflow for initial characterization of Calcium di(octacosanoate).

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate selected cell lines (e.g., HepG2 for liver metabolism studies, BV-2 for neuroinflammation) in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of Calcium di(octacosanoate) (e.g., from 0.1 µM to 100 µM) in complete culture medium. Remove old media from cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO or ethanol used for solubilization).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) and select sub-lethal concentrations for subsequent experiments.

Phase 2: Investigating the Octacosanoate Moiety's Impact

Rationale: This phase focuses on the lipid component. Given its nature as a VLCFA, its most probable direct actions are on cellular lipid composition and lipid-sensitive signaling pathways. Octacosanol, the alcohol precursor, is known to modulate AMPK and NF-κB, making these primary targets for investigation.[4][5][8]

Proposed Signaling Cascade:

Caption: Hypothesized signaling pathways modulated by the octacosanoate moiety.

Protocol 2: Western Blot for AMPK and NF-κB Pathway Activation

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies) in 6-well plates. Once confluent, treat with sub-lethal concentrations of Calcium di(octacosanoate) for various time points (e.g., 30 min, 2h, 6h, 24h). For NF-κB, include a positive control group stimulated with lipopolysaccharide (LPS).

-

Protein Extraction: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-AMPKα (Thr172)

-

Total AMPKα

-

Phospho-p65 (NF-κB)

-

Total p65

-

IκBα

-

β-actin (as a loading control)

-

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize bands using an ECL (chemiluminescence) substrate and an imaging system.

-

Analysis: Densitometrically quantify band intensity. Analyze the ratio of phosphorylated to total protein to determine pathway activation.

Expected Data Summary:

| Treatment Group | p-AMPK/Total AMPK Ratio (Fold Change) | p-p65/Total p65 Ratio (Fold Change vs. LPS) | IκBα Levels (Fold Change vs. LPS) |

| Vehicle Control | 1.0 | 0.1 | 1.0 |

| LPS (1 µg/mL) | 0.9 | 1.0 | 0.2 |

| Compound (Low Dose) + LPS | 2.5 | 0.4 | 0.8 |

| Compound (High Dose) + LPS | 4.0 | 0.2 | 0.9 |

Phase 3: Investigating the Calcium Ion Moiety's Impact

Rationale: The dissociation of the salt will release free calcium ions. It is crucial to determine if this release is sufficient to alter intracellular calcium levels and trigger downstream calcium-dependent signaling events. This provides the second piece of the mechanistic puzzle.

Protocol 3: Intracellular Calcium Imaging with Fluo-4 AM

-

Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Wash cells with a balanced salt solution (e.g., HBSS). Load the cells with Fluo-4 AM (a calcium indicator dye) at a final concentration of 2-5 µM in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove excess dye.

-

Imaging: Mount the dish on a fluorescence microscope equipped with an appropriate filter set (excitation ~494 nm, emission ~516 nm) and a live-cell imaging chamber.

-

Baseline Measurement: Acquire baseline fluorescence images for 1-2 minutes to establish a stable signal.

-

Stimulation: Add Calcium di(octacosanoate) to the dish while continuously recording images. As a positive control, use a known calcium ionophore like ionomycin.

-

Analysis: Quantify the change in fluorescence intensity over time in multiple cells. An increase in fluorescence indicates a rise in intracellular calcium concentration.

Integrated Mechanism and Concluding Remarks

The evidence gathered from the proposed experimental framework will allow for the construction of a comprehensive model of Calcium di(octacosanoate)'s mechanism of action. It is plausible that the octacosanoate moiety, by integrating into membranes or activating metabolic sensors like AMPK, primes the cell for a specific response. The concurrent or subsequent release of calcium could then act as a secondary signal, amplifying or directing the cellular outcome. For instance, an AMPK-mediated shift in metabolic state could be consolidated by a calcium-dependent activation of transcription factors that regulate metabolic gene expression.

This guide provides a technically grounded and logically structured approach for drug development professionals and researchers. By dissecting the compound into its functional constituents and systematically probing their effects on validated cellular pathways, the true therapeutic potential and mechanism of action of Calcium di(octacosanoate) can be rigorously determined.

References

-

Martínez, Y., et al. (2021). Main Mechanisms of Action of Policosanol in Animal and Plant Cells. International Journal of Pharmaceutical Research & Allied Sciences, 10(2): 10-20. [Link][4][8]

-

Berkey, R., et al. (2012). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. Plant Signaling & Behavior, 4(2): 117-119. [Link][9][10]

-

Zhou, B., et al. (2022). Octacosanol and health benefits: Biological functions and mechanisms of action. Food Bioscience, 47: 101632. [Link][5]

-

Tjellström, H., et al. (2013). How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? Frontiers in Plant Science, 4: 145. [Link][12]

-

Gouni-Berthold, I., & Berthold, H. K. (2002). Policosanol: clinical pharmacology and therapeutic significance of a new lipid-lowering agent. American Heart Journal, 143(2): 356-365. [Link][13]

-

Martínez, Y., et al. (2021). Main Mechanisms of Action of Policosanol in Animal and Plant Cells. International Journal of Pharmaceutical Research & Allied Sciences, 10(2). [Link][8]

-

Clinician's Publishing. (n.d.). Policosanol: A Natural Alternative for Lipid Management? Clinician.com. [Link][14]

-

Raffaele, S., et al. (2009). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. Plant Signaling & Behavior, 4(2), 117-119. [Link][10]

-

National Center for Biotechnology Information. (n.d.). Calcium di(octacosanoate). PubChem Compound Database. [Link][1]

-

National Center for Biotechnology Information. (n.d.). SID 135250231 - Calcium di(octacosanoate). PubChem Substance Database. [Link][15]

-

National Center for Biotechnology Information. (n.d.). Octacosanoate. PubChem Compound Database. [Link][2]

-

Skoczyńska, A., et al. (2020). Calcium-Involved Action of Phytochemicals: Carotenoids and Monoterpenes in the Brain. Molecules, 25(4), 903. [Link][6]

-

Dr.Oracle. (2025). What is the drug class and mechanism of action (MOA) of calcium? [Link][7]

Sources

- 1. Calcium di(octacosanoate) | C56H110CaO4 | CID 6452605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octacosanoate | C28H55O2- | CID 5461029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calcium di(octacosanoate) CAS#: 52258-47-6 [m.chemicalbook.com]

- 4. ijpras.com [ijpras.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. droracle.ai [droracle.ai]

- 8. ijpras.com [ijpras.com]

- 9. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Policosanol [medscape.com]

- 12. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 13. Policosanol: clinical pharmacology and therapeutic significance of a new lipid-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. clinician.com [clinician.com]

- 15. SID 135250231 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Research Use of Calcium di(octacosanoate)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Calcium di(octacosanoate). This document outlines its physicochemical properties, provides detailed protocols for its preparation and application in common research models, and discusses potential avenues for investigating its biological activity.

Introduction to Calcium di(octacosanoate)

Calcium di(octacosanoate) is the calcium salt of octacosanoic acid, a very long-chain saturated fatty acid (VLCFA) with 28 carbon atoms. While research specifically on Calcium di(octacosanoate) is limited, its parent compound, octacosanoic acid, is a known component of D-003, a mixture of VLCFAs purified from sugar cane wax that has demonstrated antiplatelet and cholesterol-lowering activities in animal models.[1][2] The presence of both a long-chain fatty acid and a calcium ion suggests potential biological activities related to lipid metabolism and calcium signaling pathways.

These protocols are designed to provide a starting point for researchers investigating the biological effects of Calcium di(octacosanoate). They are based on established methodologies for similar long-chain fatty acid salts and general principles of cell and animal-based research.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Calcium di(octacosanoate) is crucial for proper handling, storage, and experimental design.

| Property | Value | Source |

| Chemical Formula | C₅₆H₁₁₀CaO₄ | [3][4] |

| Molecular Weight | 887.5 g/mol | [3] |

| Appearance | Likely a white to off-white solid | Inferred from similar compounds |

| Solubility | Insoluble in water.[5][6] Sparingly soluble in chloroform and ethanol.[2] Octacosanoic acid is soluble in DMSO (4.25 mg/mL with sonication).[7] | [2][5][6][7] |

| Storage | Store at -20°C for long-term stability. | [2] |

Note: Due to its very long aliphatic chains, Calcium di(octacosanoate) is expected to be highly lipophilic and poorly soluble in aqueous solutions. The protocols below address this challenge.

In Vitro Experimental Protocols

Preparation of Stock Solutions

The low aqueous solubility of Calcium di(octacosanoate) necessitates the use of organic solvents and/or complexing agents for in vitro studies.

Protocol 1: Solubilization using an Organic Solvent (e.g., DMSO)

This protocol is suitable for initial high-concentration stock solutions.

Materials:

-

Calcium di(octacosanoate)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom tubes

-

Water bath or sonicator

Procedure:

-

Weigh the desired amount of Calcium di(octacosanoate) in a sterile conical tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Note: Based on the solubility of octacosanoic acid, sonication may be required to fully dissolve the compound.[7]

-

Warm the mixture in a water bath (37-50°C) and/or sonicate until the compound is completely dissolved. Visually inspect for any particulate matter.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of Fatty Acid-Bovine Serum Albumin (FA-BSA) Complex

This is the recommended method for preparing working solutions for cell culture experiments to enhance bioavailability and minimize solvent toxicity.[8]

Materials:

-

Calcium di(octacosanoate) stock solution in DMSO (from Protocol 1)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

-

Sterile, conical tubes

-

Water bath

Procedure:

-

Prepare a 10% (w/v) BSA solution in PBS or serum-free medium. Warm to 37°C to dissolve. Sterile-filter through a 0.22 µm filter.

-

In a sterile tube, add the desired volume of the 10% BSA solution.

-

While gently vortexing the BSA solution, slowly add the required volume of the Calcium di(octacosanoate) DMSO stock solution to achieve the desired final concentration and FA:BSA molar ratio. A common starting ratio is 2:1 to 5:1.[8]

-

Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional swirling to allow for complex formation.

-

This FA-BSA complex is now ready to be added to your cell culture medium. Prepare a BSA-only control by adding an equivalent volume of DMSO to the BSA solution.

Cell-Based Assays

The following are example protocols to assess the biological activity of Calcium di(octacosanoate).

Protocol 3: Cell Viability Assay (MTT Assay)

This assay determines the effect of Calcium di(octacosanoate) on cell proliferation and cytotoxicity.

Materials:

-

Cells of interest (e.g., cancer cell line, primary endothelial cells)

-

96-well cell culture plates

-

Complete cell culture medium

-

Calcium di(octacosanoate)-BSA complex (from Protocol 2)

-

BSA-only control (from Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of the Calcium di(octacosanoate)-BSA complex. Include wells with the BSA-only control and a vehicle control (medium with an equivalent amount of DMSO as the highest treatment concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

Four hours before the end of the incubation, add MTT solution to each well and incubate at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Protocol 4: Intracellular Calcium Imaging

This protocol aims to determine if Calcium di(octacosanoate) modulates intracellular calcium levels.

Materials:

-

Cells cultured on glass-bottom dishes or plates

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Calcium di(octacosanoate)-BSA complex

-

BSA-only control

-

Positive control (e.g., ionomycin, thapsigargin)

-

Fluorescence microscope with ratiometric imaging capabilities (for Fura-2) or a standard fluorescence microscope (for Fluo-4).

Procedure:

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with fresh HBSS to remove excess dye.

-

Acquire a baseline fluorescence reading.

-

Add the Calcium di(octacosanoate)-BSA complex to the cells and continuously record the fluorescence signal for a set period.

-

Add the BSA-only control to a separate set of cells to ensure the vehicle does not elicit a response.

-

At the end of the experiment, add a positive control to confirm cell responsiveness and dye loading.

-

Analyze the change in fluorescence intensity or ratio over time to determine the effect of the compound on intracellular calcium concentration.

In Vivo Experimental Protocol (Hypothetical Rodent Model)

This section provides a hypothetical framework for an initial in vivo study in a rodent model to assess the effects of Calcium di(octacosanoate) on plasma lipid profiles, based on the known activity of its parent compound.

Protocol 5: Oral Gavage Administration in Mice

Materials:

-

Calcium di(octacosanoate)

-

Vehicle for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Homogenizer or sonicator

-

Animal feeding needles (gavage needles)

-

Appropriate animal model (e.g., C57BL/6J mice on a high-fat diet)

Procedure:

-

Prepare a suspension of Calcium di(octacosanoate) in the chosen vehicle. Due to its poor solubility, it will likely form a suspension. Homogenize or sonicate the mixture to ensure a uniform particle size and distribution before each administration.

-

Acclimatize the animals to the housing conditions and diet for at least one week.

-

Divide the animals into treatment groups (e.g., vehicle control, low dose, high dose of Calcium di(octacosanoate)).

-

Administer the compound or vehicle by oral gavage once daily for the duration of the study (e.g., 4-8 weeks). The volume of administration should be based on the animal's body weight.

-

Monitor animal health, body weight, and food intake regularly.

-

At the end of the study, collect blood samples for analysis of plasma lipids (total cholesterol, LDL, HDL, triglycerides).

-

Tissues such as the liver can be collected for histological analysis or gene expression studies related to lipid metabolism.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

Data Interpretation and Troubleshooting

| Potential Issue | Possible Cause | Suggested Solution |